Cas no 142604-14-6 (Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride)
![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride structure](https://ja.kuujia.com/scimg/cas/142604-14-6x500.png)
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride 化学的及び物理的性質
名前と識別子
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- Z4368903179
- 2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride
- G46651
- SCHEMBL3509116
- 142604-14-6
- Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
- 2-(2-aminoethylsulfonyl)ethanol;hydrochloride
- 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1)
- 2-[(2-aminoethyl)sulfonyl]ethanol hydrochloride
- HLWWIAKVTMXHRU-UHFFFAOYSA-N
- EN300-7652692
- DTXSID80599003
-
- インチ: InChI=1S/C4H11NO3S.ClH/c5-1-3-9(7,8)4-2-6;/h6H,1-5H2;1H
- InChIKey: HLWWIAKVTMXHRU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 189.0226421Da
- どういたいしつりょう: 189.0226421Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7652692-2.5g |
2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride |
142604-14-6 | 95.0% | 2.5g |
$978.0 | 2025-03-21 | |
Enamine | EN300-7652692-10.0g |
2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride |
142604-14-6 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 | |
Enamine | EN300-7652692-0.5g |
2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride |
142604-14-6 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
Enamine | EN300-7652692-5.0g |
2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride |
142604-14-6 | 95.0% | 5.0g |
$1448.0 | 2025-03-21 | |
Enamine | EN300-7652692-0.1g |
2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride |
142604-14-6 | 95.0% | 0.1g |
$140.0 | 2025-03-21 | |
1PlusChem | 1P007ZTJ-5g |
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride |
142604-14-6 | 95% | 5g |
$1852.00 | 2024-06-20 | |
1PlusChem | 1P007ZTJ-10g |
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride |
142604-14-6 | 95% | 10g |
$2715.00 | 2024-06-20 | |
1PlusChem | 1P007ZTJ-250mg |
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride |
142604-14-6 | 95% | 250mg |
$300.00 | 2024-06-20 | |
1PlusChem | 1P007ZTJ-500mg |
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride |
142604-14-6 | 95% | 500mg |
$525.00 | 2024-06-20 | |
Enamine | EN300-7652692-0.25g |
2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride |
142604-14-6 | 95.0% | 0.25g |
$200.0 | 2025-03-21 |
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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8. Back matter
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochlorideに関する追加情報
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, Hydrochloride: A Comprehensive Overview
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride, also known by its CAS number 142604-14-6, is a chemical compound that has garnered significant attention in the fields of pharmaceuticals and organic synthesis. This compound is a hydrochloride salt of ethanol substituted with a sulfonamide group at the second carbon. Its structure consists of an ethanol backbone with a sulfonyl aminoethyl group attached, making it a versatile molecule with potential applications in drug development and chemical intermediates.
The synthesis of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride involves a multi-step process that typically begins with the sulfonation of ethanol. The introduction of the sulfonyl group is followed by the addition of an aminoethyl chain, which enhances the compound's reactivity and functional versatility. The final step involves protonation to form the hydrochloride salt, which is more stable and soluble for various applications.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its sulfonamide group is known to exhibit bioisosteric properties, making it a valuable substitute for other functional groups in drug design. For instance, researchers have explored its use in developing inhibitors for kinase enzymes, which are critical targets in cancer therapy. The aminoethyl chain provides additional flexibility and hydrogen bonding capabilities, further enhancing its utility in molecular design.
In terms of physical properties, Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride is typically a white crystalline solid with high solubility in water and common organic solvents. Its melting point and boiling point are within ranges suitable for both laboratory and industrial processes. The compound's stability under various conditions has been thoroughly investigated, ensuring its reliability as a reagent in chemical reactions.
From an application standpoint, this compound has found use in peptide synthesis as a protecting group for amino acids. Its ability to form stable amides makes it an ideal candidate for this purpose. Additionally, it has been employed in the synthesis of bioactive molecules, where its functional groups can be further modified to achieve desired pharmacokinetic profiles.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride. Researchers are focusing on reducing waste and improving energy efficiency during its production process. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.
In conclusion, Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (CAS No: 142604-14-6) stands out as a significant compound with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new potentials for this compound, its role in advancing medical science is expected to grow even further.
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